molecular formula C18H19N3O B2404453 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1798046-88-4

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No. B2404453
M. Wt: 293.37
InChI Key: GMPLJJUAUTWJNT-UHFFFAOYSA-N
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Description

“(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, PF-06700841, was synthesized as part of a program to discover dual inhibitors of TYK2 and JAK1 for the treatment of autoimmune diseases .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of derivatives containing pyrazolyl and methanone groups have been studied. For example, the synthesis of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was characterized by NMR, MS, and IR spectra, with its structure confirmed by X-ray diffraction, highlighting the compound's crystalline formation and providing a basis for further pharmacological and biochemical analysis (Cao et al., 2010).

Anticancer and Antimicrobial Agents

Compounds with structural similarities have been evaluated for their potential as anticancer and antimicrobial agents. A study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA) and their in vitro antibacterial and antifungal activities, which signifies the potential of these compounds in pharmaceutical applications (Katariya et al., 2021).

Synthesis and Biological Activity

Another study focused on the synthesis and biological activity of novel derivatives, such as (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives. The research investigated their spectroscopic properties and in vitro antibacterial activity, underscoring the potential of these compounds in developing new antibacterial drugs (Reddy et al., 2011).

Molecular Docking and Antioxidant Activities

The exploration of pyrazole derivatives for their biological activities includes the synthesis of compounds with antioxidant properties. A study involving the synthesis, DFT, molecular docking analysis, and evaluation of antibacterial and antioxidant activities of tri-substituted pyrazoles highlights the multifunctional potential of these compounds in medical chemistry (Lynda, 2021).

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-methyl-5-phenylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-20-17(12-16(19-20)13-6-3-2-4-7-13)18(22)21-14-8-5-9-15(21)11-10-14/h2-8,12,14-15H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPLJJUAUTWJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3C4CCC3C=CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

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